Cas no 113118-81-3 (5-bromopyridine-3-carbaldehyde)
5-bromopyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-formylpyridine
- 5-Bromopyridine-3-carboxaldehyde
- 5-Bromonicotinaldehyde
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-broMonicotiMaldehyde
- 5-bromopyridine-3-carbaldehyde
- 2-(Benzyloxy)ethanol
- 3-Bromo-5-formylpyridine
- AURORA KA-3030
- CHEMBRDG-BB 4011095
- 5-BroMo-3-forMy00l pyridine
- 3-BROMOPYRIDINE-5-CARBALDEHYDE
- 5-Bromonicotinaldehyde 97+%
- 5-BROMO-3-FORMYLPYRIDINE 98%
- Nicotinamidase Inhibitor, 17
- CS-W003037
- 113118-81-3
- 5-Bromo-3-pyridinecarboxaldehyde, 97%
- 3-Pyridinecarboxaldehyde, 5-bromo-
- J-002898
- NGUVGKAEOFPLDT-UHFFFAOYSA-N
- SCHEMBL102060
- CHEMBL4440453
- DTXSID50382808
- (5-bromo-pyridin-3-yl)-methanal
- 5-Bromo-pyridin-3-carbaldehyde
- AC-22273
- AC-2952
- 5-Bromo-pyridine-3-carbaldehyde
- FT-0649662
- FT-0657172
- PS-5225
- B3490
- BDBM92850
- PB10234
- AKOS005256694
- 3-Bromo-5-pyridinecarboxaldehyde
- 5-bromo-3-pyridinecarbaldehyde
- W-204804
- MFCD03265758
- Z1079442626
- EN300-105758
- SY003415
- FT-0645303
- 5-bromo-pyridine-3-carboxaldehyde
- AM697
- HY-W003037
- 3-Bromopyridine-5-carboxaldehyde
- 5-Bromo-3-pyridine-carboxaldehyde
- DB-032316
- BBL101080
- STL554874
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- MDL: MFCD03265758
- Inchi: 1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
- InChI Key: NGUVGKAEOFPLDT-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C=O)=C1
Computed Properties
- Exact Mass: 184.94800
- Monoisotopic Mass: 184.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 30A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.683 g/cm3
- Melting Point: 98-102 °C (lit.)
- Boiling Point: 251.1±20.0 °C at 760 mmHg
- Flash Point: 105.7℃
- Refractive Index: 1.619
- PSA: 29.96000
- LogP: 1.65660
- Sensitiveness: Air Sensitive
- Solubility: Not determined
5-bromopyridine-3-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H317,H319
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/38-43
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R22; R36/38; R43
5-bromopyridine-3-carbaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromopyridine-3-carbaldehyde Pricemore >>
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5-bromopyridine-3-carbaldehyde Suppliers
5-bromopyridine-3-carbaldehyde Related Literature
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Luis A. Polindara-García,Alfredo Vazquez Org. Biomol. Chem. 2014 12 7068
Additional information on 5-bromopyridine-3-carbaldehyde
Introduction to 5-bromopyridine-3-carbaldehyde (CAS No. 113118-81-3)
5-bromopyridine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 113118-81-3, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the pyridine derivatives family, characterized by a bromine substituent at the 5-position and an aldehyde group at the 3-position of the pyridine ring. Its unique structural features make it a valuable building block for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals.
The aldehyde functionality in 5-bromopyridine-3-carbaldehyde allows for diverse chemical transformations, including condensation reactions, reduction to alcohols, and formation of Schiff bases. These reactions are pivotal in drug discovery, where novel heterocyclic compounds are designed to target specific biological pathways. The presence of the bromine atom at the 5-position enhances its reactivity in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, enabling the introduction of various aryl or vinyl groups. These modifications are essential for fine-tuning the pharmacological properties of derived compounds.
In recent years, 5-bromopyridine-3-carbaldehyde has garnered attention in medicinal chemistry due to its role in developing small-molecule inhibitors. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in many drugs, including antiviral and antibacterial agents, making 5-bromopyridine-3-carbaldehyde a versatile precursor.
One notable application of 5-bromopyridine-3-carbaldehyde is in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The ability to introduce stereocenters at specific positions on the pyridine ring is crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects. Researchers have leveraged the reactivity of this compound to create libraries of chiral pyridine derivatives for high-throughput screening.
The pharmaceutical industry has also explored 5-bromopyridine-3-carbaldehyde as a precursor for neuroactive compounds. Pyridine derivatives are known to interact with various neurotransmitter receptors, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. By modifying the substituents on the pyridine ring, chemists can fine-tune the binding affinity and selectivity of these compounds.
Another emerging area where 5-bromopyridine-3-carbaldehyde is making strides is in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its potential as a ligand in catalytic systems. These complexes exhibit unique electronic properties that can be exploited in organic transformations and even in designing luminescent materials.
The synthesis of 5-bromopyridine-3-carbaldehyde typically involves bromination and formylation reactions starting from commercially available pyridine derivatives. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to improve yield and purity. These advancements ensure that researchers have access to high-quality starting materials for their synthetic endeavors.
In conclusion, 5-bromopyridine-3-carbaldehyde (CAS No. 113118-81-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new applications for this compound, its importance in drug discovery and industrial chemistry is likely to grow further.
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